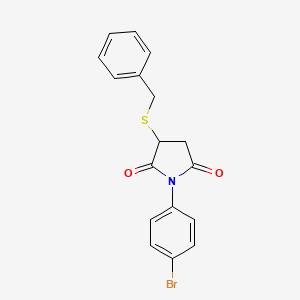![molecular formula C24H23N5O5S B5247678 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide](/img/structure/B5247678.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindole ring, a pyrimidine moiety, and a sulfamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the isoindole derivative through a cyclization reaction involving phthalic anhydride and an appropriate amine. The resulting intermediate is then subjected to further functionalization to introduce the pyrimidine and sulfamoyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diisobutylacetamide
Uniqueness
What sets 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide apart from similar compounds is its combination of an isoindole ring with a pyrimidine moiety and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c1-15(2)14-20(29-22(31)18-6-3-4-7-19(18)23(29)32)21(30)27-16-8-10-17(11-9-16)35(33,34)28-24-25-12-5-13-26-24/h3-13,15,20H,14H2,1-2H3,(H,27,30)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMEVAYDXLMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-Dichlorophenyl)methyl]piperazine-1-carbaldehyde;oxalic acid](/img/structure/B5247605.png)
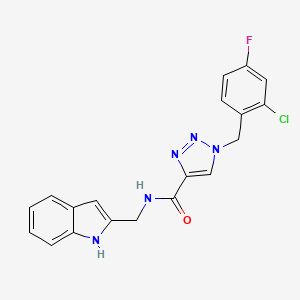

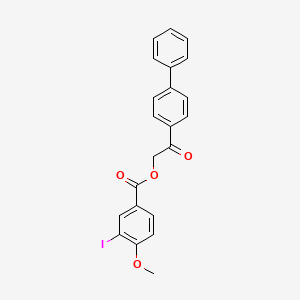
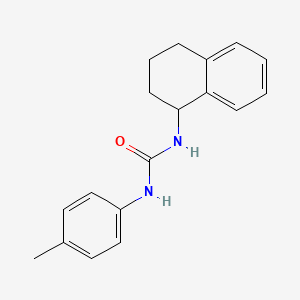
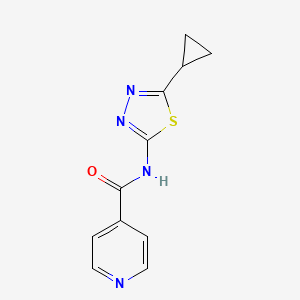
![4-[3-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]propyl]morpholine;dihydrochloride](/img/structure/B5247655.png)
![3-methyl-N-(1-{1-[(phenylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5247656.png)
![ethyl 4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5247662.png)
![2-methoxy-4-methyl-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B5247666.png)
![1-(9H-carbazol-9-yl)-3-[(2,3-dimethylphenyl)amino]propan-2-ol](/img/structure/B5247681.png)
![(5Z)-2-amino-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B5247683.png)
